6-Bromo-2-chloro-3-methoxybenzamide

Catalog No.
S6593173
CAS No.
2092138-10-6
M.F
C8H7BrClNO2
M. Wt
264.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-3-methoxybenzamide

CAS Number

2092138-10-6

Product Name

6-Bromo-2-chloro-3-methoxybenzamide

IUPAC Name

6-bromo-2-chloro-3-methoxybenzamide

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

InChI

InChI=1S/C8H7BrClNO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

RFKFMTSDLSJHGD-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)C(=O)N)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)N)Cl

6-Bromo-2-chloro-3-methoxybenzamide is an organic compound characterized by a benzamide structure with specific halogen and methoxy substituents. Its molecular formula is C8H8BrClNO2, and it features a bromine atom at the sixth position, a chlorine atom at the second position, and a methoxy group at the third position of the benzene ring. This unique arrangement of substituents contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to derivatives like 2-amino-3-methoxybenzamide.
  • Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the amide group to an amine, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 6-Bromo-2-chloro-3-methoxybenzamide exhibits potential biological activities. Its structural features allow it to interact with various biological targets, potentially exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors suggests its relevance in pharmacological studies.

The synthesis of 6-Bromo-2-chloro-3-methoxybenzamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2-chloro-3-methoxybenzoic acid.
  • Amidation Reaction: The carboxylic acid group of 2-chloro-3-methoxybenzoic acid is converted to an amide group using ammonia or an amine under suitable conditions, often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) .
  • Purification: The crude product is purified through methods like column chromatography to obtain the desired compound in high purity.

In industrial settings, automated reactors may be used for large-scale production, optimizing conditions to minimize by-products and enhance yield.

6-Bromo-2-chloro-3-methoxybenzamide has several applications across various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Biological Research: Studied for its antimicrobial properties and interactions with biological systems .

Studies on the interactions of 6-Bromo-2-chloro-3-methoxybenzamide with biological targets have shown that its substituents influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions are crucial for understanding its potential as a drug candidate or biochemical probe. Research indicates that compounds with similar structures often exhibit promising biological activities, making them valuable in drug development .

Several compounds share structural similarities with 6-Bromo-2-chloro-3-methoxybenzamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-3-hydroxybenzamideC7H7ClNHydroxyl group instead of methoxy
2-Chloro-3-formylbenzamideC8H8ClNOContains a formyl group instead of a methoxy group
2-Amino-3-methoxybenzamideC9H10ClNAmino group instead of an amide

Uniqueness

6-Bromo-2-chloro-3-methoxybenzamide is unique due to the combination of both bromine and chlorine atoms along with a methoxy group on the benzene ring. This specific substitution pattern influences its reactivity and biological activity compared to its analogs, making it a valuable compound for various applications in synthetic chemistry and medicinal research.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

262.93487 g/mol

Monoisotopic Mass

262.93487 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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